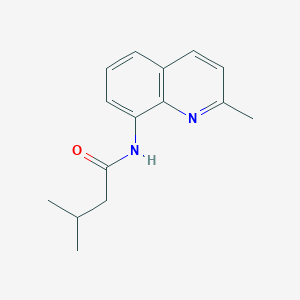![molecular formula C28H29N3O4 B243823 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243823.png)
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide, also known as DPBA, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DPBA is a piperazine derivative that has a benzamide group attached to it. The compound has been synthesized using different methods, and it has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is not fully understood, but it has been suggested that the compound acts as a modulator of various signaling pathways. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to inhibit the activity of protein kinase C and phospholipase C, which are involved in the regulation of cell growth and proliferation. The compound has also been shown to activate the ERK1/2 signaling pathway, which is involved in the regulation of cell survival and differentiation.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation. The compound has also been shown to have a positive effect on memory and learning, and it has been suggested as a potential therapeutic agent for neurological disorders. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to have low toxicity, and it has been well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-tolerated nature. The compound has also shown promising results in various assays, including cell viability assays, apoptosis assays, and inflammation assays. However, 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has some limitations, including its limited solubility in water, which can make it difficult to use in certain assays. The compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide research, including the development of more potent analogs, the investigation of the compound's mechanism of action, and the evaluation of its potential therapeutic applications. The development of more potent analogs of 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide could lead to the discovery of more effective therapeutic agents for various diseases. The investigation of the compound's mechanism of action could provide insights into the signaling pathways that are involved in its activity. The evaluation of 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide's potential therapeutic applications could lead to the development of new treatments for cancer and neurological disorders.
Conclusion:
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is a synthetic compound that has shown promising results in scientific research. The compound has been synthesized using different methods, and it has been studied for its potential applications in various fields. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to have a positive effect on memory and learning, and it has been suggested as a potential therapeutic agent for neurological disorders. The compound has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-tolerated nature. However, 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has some limitations, including its limited solubility in water and relatively short half-life. There are several future directions for 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide research, including the development of more potent analogs, the investigation of the compound's mechanism of action, and the evaluation of its potential therapeutic applications.
Synthesemethoden
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide can be synthesized using different methods, including the reaction of piperazine with 4-aminobenzoyl chloride and 4-(4-bromophenyl)-3-buten-2-one. Another method involves the reaction of 4-(4-bromophenyl)-3-buten-2-one with 4-(4-aminophenyl)piperazine in the presence of potassium carbonate. The compound can also be synthesized using a one-pot reaction of 4-(4-bromophenyl)-3-buten-2-one, 4-(4-aminophenyl)piperazine, and 4-methoxybenzoyl chloride. These methods have been reported in the literature, and they have yielded good results in terms of purity and yield.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neurosciences. The compound has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have a positive effect on memory and learning, and it has been suggested as a potential therapeutic agent for these disorders.
Eigenschaften
Molekularformel |
C28H29N3O4 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-[4-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C28H29N3O4/c1-34-24-13-14-25(26(20-24)35-2)28(33)29-22-9-11-23(12-10-22)30-16-18-31(19-17-30)27(32)15-8-21-6-4-3-5-7-21/h3-15,20H,16-19H2,1-2H3,(H,29,33)/b15-8+ |
InChI-Schlüssel |
ZVHVRHKPKPPUHZ-OVCLIPMQSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)OC |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)


![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)